

Almonertinib mesylate pharmacokinetics and metabolism in animal models

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An In-depth Technical Guide on the Pharmacokinetics and Metabolism of **Almonertinib**Mesylate in Animal Models

Introduction

Almonertinib (also known as HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M resistance mutations.[1][2][3] Its high selectivity for mutant EGFR over wild-type EGFR aims to reduce toxicities often associated with earlier generation TKIs.[4] [5] Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of almonertinib in preclinical animal models is fundamental for predicting its pharmacokinetic (PK) profile and metabolic fate in humans. This document provides a detailed overview of the pharmacokinetics and metabolism of **almonertinib mesylate** observed in key animal studies.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in various animal models, primarily rodents (mice and rats), are crucial for determining the systemic exposure and disposition of almonertinib. These studies form the basis for dose selection in efficacy and toxicology studies.

Pharmacokinetics in Mice



Studies in mice have been instrumental in evaluating the distribution of almonertinib, particularly its ability to penetrate the blood-brain barrier (BBB), a critical attribute for treating brain metastases in NSCLC.

Table 1: Pharmacokinetic Parameters of Almonertinib in Mice

Parameter	Value	Animal Model & Dosing	Source
Dose	25 mg/kg	Female BALB/c nude mice with PC9-LUC brain metastasis xenografts	[6]
Route	Oral (p.o.)	Female BALB/c nude mice with PC9-LUC brain metastasis xenografts	[6]
Tmax (Plasma)	~4 h	Female BALB/c nude mice with PC9-LUC brain metastasis xenografts	[6]
Tmax (Brain)	4 h	Female BALB/c nude mice with PC9-LUC brain metastasis xenografts	[6]
Detectable At	24 h post-dose in plasma and brain	Female BALB/c nude mice with PC9-LUC brain metastasis xenografts	[6]

Note: Specific quantitative values for Cmax and AUC were not detailed in the cited source, but the time to maximum concentration (Tmax) indicates rapid absorption and distribution.

Pharmacokinetics in Rats



Rat models are commonly used for comprehensive ADME studies, including drug-drug interaction and metabolite profiling.

Table 2: Pharmacokinetic Parameters of Almonertinib in Rats (Control Group)

Parameter	Value (Mean ± SD)	Animal Model & Dosing	Source
Dose	Not specified	Male Sprague-Dawley (SD) rats	[7]
Route	Oral (p.o.)	Male Sprague-Dawley (SD) rats	[7]
Tmax (h)	2.33 ± 1.03	Male Sprague-Dawley (SD) rats	[7]
Cmax (ng/mL)	1021.17 ± 201.23	Male Sprague-Dawley (SD) rats	[7]
AUC(0-t) (ng·h/mL)	10034.11 ± 2041.52	Male Sprague-Dawley (SD) rats	[7]
AUC(0-∞) (ng·h/mL)	10287.35 ± 2099.81	Male Sprague-Dawley (SD) rats	[7]
t1/2 (h)	5.54 ± 1.12	Male Sprague-Dawley (SD) rats	[7]

Experimental Protocols

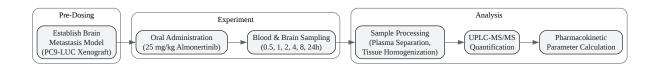
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are synthesized from published studies.

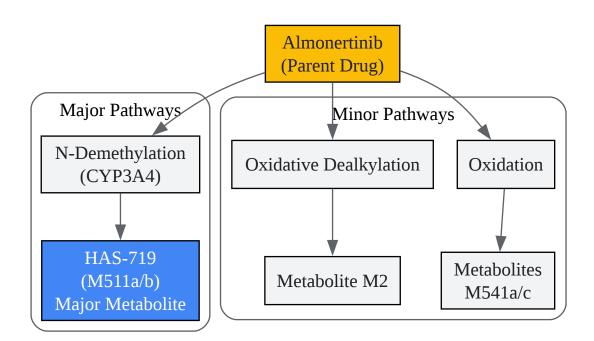
Mouse Pharmacokinetic Study Protocol

 Animal Model: Female BALB/c nude mice are intracranially inoculated with PC9-LUC (luciferase-expressing) cells to establish a brain metastasis xenograft model.[6] Tumor growth is monitored via bioluminescence imaging.[6]

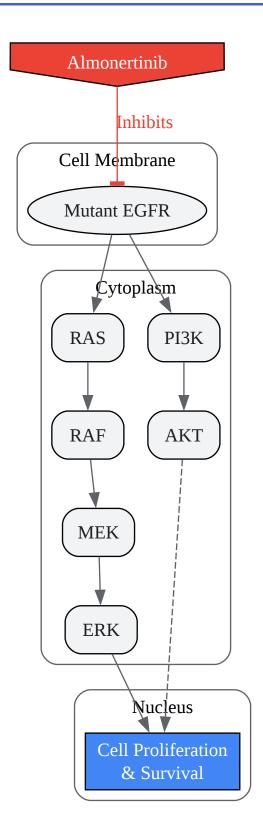


- Dosing: Almonertinib is administered as a single oral gavage at a dose of 25 mg/kg body weight once tumor establishment is confirmed.[6]
- Sample Collection: Blood and brain tissue samples are collected at multiple time points post-dosing, such as 0.5, 1, 2, 4, 8, and 24 hours.[6] Blood is typically obtained via retro-orbital bleeding or cardiac puncture, and brain tissue is harvested following euthanasia.[6]
- Analytical Method: Concentrations of almonertinib and its major metabolite, HAS-719, in plasma and brain homogenates are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[7]









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